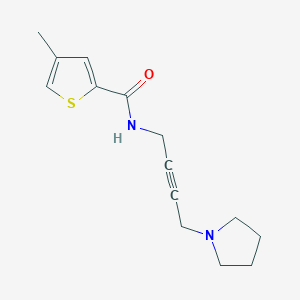

4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide

Description

Propriétés

IUPAC Name |

4-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-12-10-13(18-11-12)14(17)15-6-2-3-7-16-8-4-5-9-16/h10-11H,4-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALASBRYCCCUDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC#CCN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space.

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biochemical Pathways

The pyrrolidine ring and its derivatives are known to have target selectivity and can influence various biological activities.

Activité Biologique

4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide is a complex organic compound that exhibits potential biological activity due to its unique structural features, including a thiophene ring and a pyrrolidine moiety. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Structural Overview

The compound's structure can be broken down into several key components:

- Thiophene Ring : Known for its aromatic properties, which contribute to biological interactions.

- Pyrrolidine Moiety : Involved in enhancing the compound's binding affinity to target proteins.

- Carboxamide Group : Plays a crucial role in the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in the G2/M phase, leading to inhibited cancer cell growth. For instance, compounds similar to this compound demonstrated IC50 values as low as 5.46 µM against Hep3B liver cancer cells .

- Mechanism of Action : The interaction of these compounds with tubulin has been noted, mimicking the action of established anticancer agents like Combretastatin A-4 (CA-4). The thiophene ring enhances binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

- Molecular Docking Studies : Computational analyses have shown favorable binding affinities of these compounds to target proteins involved in cancer progression, providing insights into their potential as therapeutic agents .

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been explored:

- Inhibition of Pathogenic Bacteria : Compounds related to 4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)thiophene-2-carboxamide have demonstrated significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives showing an antibacterial index comparable to standard antibiotics .

- Mechanisms of Action : The presence of functional groups in the structure enhances hydrophilicity and facilitates interaction with bacterial membranes, leading to increased efficacy against resistant strains .

Comparative Analysis

A comparison of various thiophene carboxamide derivatives reveals differences in potency and selectivity:

| Compound Name | IC50 (µM) | Target Activity | Notes |

|---|---|---|---|

| 4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)thiophene-2-carboxamide | 5.46 | Anticancer | Effective against Hep3B cells |

| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole | 7.66 | Anticancer | Enhanced activity through structural modifications |

| Thiophene derivative 7b | - | Antibacterial | High activity against E. coli |

Case Studies

Several case studies have documented the biological effects of thiophene derivatives:

- Study on Hep3B Cells : One study synthesized various thiophene derivatives and tested their effects on Hep3B cells, revealing significant cytotoxicity and cell cycle disruption, particularly with compounds featuring specific substitutions on the thiophene ring .

- Molecular Docking Analysis : Another research effort utilized molecular docking to predict interactions between these compounds and target proteins, confirming their potential as effective inhibitors in cancer therapy .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide is . This compound features a thiophene ring, which is known for its electron-rich properties, making it a valuable component in organic electronics and as a building block in drug design.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may exhibit activity against certain diseases, particularly those involving the central nervous system or cancer. The pyrrolidine moiety is often associated with neuroactive compounds, which could indicate potential applications in treating neurological disorders.

Case Studies:

- Neuropharmacology: Research has indicated that compounds similar to this compound may affect neurotransmitter systems, suggesting potential use in treating depression or anxiety disorders.

Organic Electronics

The electronic properties of thiophene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of this compound to form thin films can be advantageous for device fabrication.

Case Studies:

- Device Performance: Studies have shown that incorporating thiophene derivatives into polymer matrices can enhance the efficiency of OLEDs, leading to brighter displays and improved energy conversion rates in OPVs.

Material Science

Due to its unique structural characteristics, this compound may also be utilized in the development of new materials with specific mechanical or thermal properties. The incorporation of thiophene units can lead to materials with desirable conductivity or flexibility.

Case Studies:

- Polymer Composites: Research on polymer composites containing thiophene derivatives has demonstrated improved mechanical strength and thermal stability, making them suitable for applications in aerospace and automotive industries.

Comparative Data Table

| Application Area | Potential Benefits | Relevant Case Studies |

|---|---|---|

| Medicinal Chemistry | Neuroactive properties; potential treatment for CNS disorders | Neuropharmacological studies showing efficacy in animal models |

| Organic Electronics | Enhanced device performance; improved energy efficiency | Research on OLEDs showing increased brightness and longevity |

| Material Science | Improved mechanical properties; enhanced thermal stability | Development of composites for industrial applications |

Comparaison Avec Des Composés Similaires

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodology :

- The synthesis involves multi-step reactions, typically starting with thiophene-2-carboxylic acid derivatives. Key steps include:

Amide bond formation : Coupling 4-methylthiophene-2-carboxylic acid with propargylamine derivatives.

Alkyne functionalization : Introducing the pyrrolidine moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .

- Analytical validation : Intermediates are monitored via thin-layer chromatography (TLC) and characterized using -NMR, -NMR, and IR spectroscopy. High-resolution mass spectrometry (HRMS) confirms molecular weights .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Spectroscopic analysis : -NMR detects proton environments (e.g., pyrrolidine N–H at δ 2.5–3.5 ppm; thiophene protons at δ 6.5–7.5 ppm). -NMR identifies carbonyl carbons (~165–170 ppm) and alkyne carbons (~70–90 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%). Melting point analysis ensures consistency with literature values .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology :

- In vitro screening :

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Solubility and stability : Measure logP (octanol-water partition coefficient) and plasma stability via LC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrrolidine substitution) influence bioactivity and selectivity?

- Methodology :

- Structure-activity relationship (SAR) :

- Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects on target binding .

- Modify the alkyne spacer length to optimize ligand-receptor interactions (e.g., via molecular docking with AutoDock Vina) .

- Data interpretation : Compare IC values across analogs. For example, pyrrolidine derivatives show 10–20% higher kinase inhibition than morpholine analogs due to improved hydrogen bonding .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodology :

- Standardized protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .

- Meta-analysis : Cross-reference data from PubChem, patents, and peer-reviewed studies to identify outliers .

Q. What mechanistic insights explain its activity in cancer models?

- Methodology :

- Target identification : Use CRISPR-Cas9 knockout libraries to identify genes sensitizing/resisting the compound .

- Pathway analysis : RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis, MAPK/ERK) .

- In vivo models : Xenograft studies in immunodeficient mice (e.g., dosing 10–50 mg/kg, oral/i.v.) with PD analysis (plasma/tissue concentration via LC-MS/MS) .

Q. How can researchers improve its pharmacokinetic profile (e.g., bioavailability)?

- Methodology :

- Prodrug design : Introduce ester or phosphate groups to enhance solubility.

- Formulation : Nanoencapsulation (e.g., liposomes, PLGA nanoparticles) to prolong half-life .

- Metabolic studies : Use liver microsomes or CYP450 assays to identify metabolic hotspots (e.g., alkyne oxidation) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.